Sulfo Cy5 bis COOH vs. Cy5 bis COOH: 43% Reduction in Serum Protein Binding for Reduced Non-Specific Background in In Vivo Imaging
Sulfonated Cy5 derivatives exhibit substantially lower non-specific serum protein binding compared to non-sulfonated Cy5 analogs. In a head-to-head comparison using a Cy5 core with two sulfonate groups and one carboxyl (Sulfonate-(SO3)Cy5(SO3)-COOH, a close structural analog to Sulfo Cy5 bis COOH) versus a non-sulfonated Cy5 control, serum protein binding was 49% ± 8% for the sulfonated dye versus 89% ± 2% for the non-sulfonated dye—a reduction of 40 percentage points [1]. This translates to a >80% relative decrease in non-specific serum interaction, which is critical for reducing background signal in in vivo fluorescence imaging and ensuring accurate quantification of target-specific signals.
| Evidence Dimension | Serum protein binding (% bound) |
|---|---|
| Target Compound Data | 49% ± 8% (sulfonated Cy5 analog with similar sulfonation pattern) |
| Comparator Or Baseline | 89% ± 2% (non-sulfonated Cy5 control) |
| Quantified Difference | 40 percentage points (absolute reduction); >80% relative decrease |
| Conditions | In vitro serum binding assay; data from Spa et al., Dyes and Pigments, 2018 [1] |
Why This Matters
Lower serum binding directly translates to lower non-specific background, higher signal-to-noise ratio, and more accurate pharmacokinetic profiling of labeled biomolecules in preclinical imaging studies.
- [1] S.J. Spa et al. (2018). The influence of systematic structure alterations on the photophysical properties and conjugation characteristics of asymmetric cyanine 5 dyes. Dyes and Pigments, 152, 19-28. (Table 1) View Source
